5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
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Overview
Description
5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is a chemical compound with the molecular formula C10H20O. It is a secondary alcohol and one of the eight possible diastereoisomers of this structure . This compound is known for its presence in various essential oils and its applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring monoterpene ketone, in the presence of a suitable catalyst . The reaction conditions typically include a hydrogen pressure of 1-5 atm and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. The choice of catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), plays a crucial role in determining the yield and purity of the final product . The process is optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, primary or secondary alcohols.
Substitution: Halides, amines.
Scientific Research Applications
5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and receptor binding, leading to various physiological effects . The compound’s hydroxyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
p-Menthan-3-ol: Another secondary alcohol with a similar structure but different stereochemistry.
Menthol: A well-known compound with similar structural features but distinct sensory properties.
Uniqueness
5-Methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both isopropyl and prop-2-enyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVOMZLQLNCNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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